molecular formula C17H35O5P B14341004 Bis(2-methylhexyl) (oxiran-2-yl)methyl phosphate CAS No. 93639-57-7

Bis(2-methylhexyl) (oxiran-2-yl)methyl phosphate

Katalognummer: B14341004
CAS-Nummer: 93639-57-7
Molekulargewicht: 350.4 g/mol
InChI-Schlüssel: CTVZMKRSLREXNB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

. This compound is characterized by the presence of an oxirane (epoxide) ring and phosphate ester groups, making it a versatile molecule in various chemical applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-methylhexyl) (oxiran-2-yl)methyl phosphate typically involves the reaction of 2-methylhexanol with epichlorohydrin in the presence of a base to form the oxirane ring. This intermediate is then reacted with phosphoric acid or its derivatives to form the final product . The reaction conditions often include controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and automated systems to maintain consistent reaction conditions. Quality control measures are implemented to ensure the product meets industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

Bis(2-methylhexyl) (oxiran-2-yl)methyl phosphate undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols.

    Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.

    Substitution: The phosphate ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can react with the phosphate ester groups.

Major Products

The major products formed from these reactions include diols, alcohols, and substituted phosphate esters, depending on the reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Bis(2-methylhexyl) (oxiran-2-yl)methyl phosphate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Bis(2-methylhexyl) (oxiran-2-yl)methyl phosphate involves the reactivity of its oxirane ring and phosphate ester groups. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The phosphate ester groups can participate in phosphorylation reactions, affecting various molecular targets and pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Bis(2-methylhexyl) (oxiran-2-yl)methyl phosphate is unique due to the presence of both oxirane and phosphate ester groups, providing a combination of reactivity and stability that is not commonly found in similar compounds. This makes it particularly useful in applications requiring both chemical reactivity and stability.

Eigenschaften

CAS-Nummer

93639-57-7

Molekularformel

C17H35O5P

Molekulargewicht

350.4 g/mol

IUPAC-Name

bis(2-methylhexyl) oxiran-2-ylmethyl phosphate

InChI

InChI=1S/C17H35O5P/c1-5-7-9-15(3)11-20-23(18,22-14-17-13-19-17)21-12-16(4)10-8-6-2/h15-17H,5-14H2,1-4H3

InChI-Schlüssel

CTVZMKRSLREXNB-UHFFFAOYSA-N

Kanonische SMILES

CCCCC(C)COP(=O)(OCC1CO1)OCC(C)CCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.